4bH-pyrido[2,3-b]indol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4bH-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-7H,(H2,12,14) |
InChI Key |
PDOGMEOTHUKLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3=C(N=C2C=C1)N=C(C=C3)N |
Origin of Product |
United States |
Retrosynthetic Strategies and Synthetic Methodologies for 4bh Pyrido 2,3 B Indol 2 Amine and Its Derivatives
Classic Synthetic Approaches to the Pyrido[2,3-b]indol Core
Traditional methods for the synthesis of the pyrido[2,3-b]indole skeleton have laid the groundwork for the development of more advanced strategies. These classic reactions, while sometimes limited by harsh conditions or low yields, remain fundamental in heterocyclic chemistry.
The Fischer indole (B1671886) synthesis, a reaction discovered in 1883, is a cornerstone in the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method has been extended to the synthesis of more complex fused systems, including tetrahydro-γ-carboline derivatives. nih.govbeilstein-journals.org The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent acid-catalyzed cyclization via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and elimination of ammonia (B1221849) yields the indole ring. wikipedia.org
While powerful, the application of the Fischer indole synthesis to produce fully aromatic γ-carbolines can be challenging and is sometimes associated with low product yields. beilstein-journals.org However, it remains a valuable tool, particularly for the synthesis of tetrahydro-γ-carboline derivatives which can be later aromatized. nih.govbeilstein-journals.org The synthesis of various carboline isomers, including those with the pyrido[2,3-b]indole (α-carboline) and pyrido[4,3-b]indole (γ-carboline) frameworks, has been achieved using this method. rsc.org For instance, the reaction has been applied to the synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole. rsc.org
A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classic Fischer indole synthesis. wikipedia.org
Table 1: Examples of Fischer Indole Synthesis in Carboline Construction
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Phenylhydrazine and a suitable ketone/aldehyde | Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) | Tetrahydro-γ-carboline derivatives | nih.govbeilstein-journals.org |
| Aryl bromides and hydrazones | Palladium catalyst | N-Arylhydrazones (precursors to indoles) | wikipedia.org |
| Arylhydrazine hydrochlorides and tetralones | Acid | 5,6-dihydro-11H-benzo[a]carbazoles | rsc.org |
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. Analogues of this reaction have been developed for the synthesis of fused heterocyclic systems. For instance, the reaction of 1-oxo-1,2,3,4,5,6-hexahydrocyclooct[b]indole with isatin in the presence of sodium hydroxide (B78521) has been used to create quinolino[2',3':8,7]cyclooct[b]indole-6-carboxylic acid, demonstrating the adaptability of the Pfitzinger reaction for constructing complex polycyclic structures containing an indole nucleus.
Although direct application to 4bH-pyrido[2,3-b]indol-2-amine is not extensively documented, the principle of condensing an isatin-like precursor with a suitable active methylene (B1212753) compound represents a viable retrosynthetic approach. The reaction's utility in forming a pyridine (B92270) ring fused to another heterocycle is well-established. tandfonline.comfrontiersin.org
The Graebe–Ullmann reaction is a classic method for synthesizing carbazoles, and by extension, carboline systems. The traditional approach involves the thermal decomposition of N-pyridylbenzotriazoles to form γ-carbolines. nih.govbeilstein-journals.org This method has been modified to be more versatile, for example, by using microwave irradiation to improve reaction conditions. nih.govbeilstein-journals.org
This reaction has been successfully employed to synthesize 3-aryl(methyl)-1-methyl(cyclopropyl)-4-nitro-5Н-pyrido[4,3-b]indoles, which are γ-carboline derivatives. researchgate.net The synthesis of the necessary 1-(nitropyridin-4-yl)-1H-1,2,3-benzotriazole precursors is a key step in this route. researchgate.net Despite its utility, the Graebe-Ullmann reaction can sometimes be limited by low product yields. beilstein-journals.org
Modern and Advanced Synthetic Transformations for this compound
Contemporary synthetic chemistry has introduced a range of powerful and efficient methods for the construction of the pyrido[2,3-b]indole core, often offering milder reaction conditions, greater functional group tolerance, and higher yields compared to classic approaches.
Transition metal catalysis has revolutionized the synthesis of complex heterocycles. Palladium and other metals have been instrumental in developing novel cyclization strategies.
Palladium-Catalyzed Amidation and Cyclization: Palladium catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, for example, is a powerful tool for coupling amines with aryl halides. This methodology has been applied to the synthesis of various N-heterocycles. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a palladium catalyst with Xantphos as a ligand. mdpi.com The palladium-catalyzed coupling of N-substituted 4-bromo-7-azaindoles with amides and amines provides a direct route to functionalized pyrido[2,3-b]indoles. beilstein-journals.org A two-step palladium-catalyzed procedure involving a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig reaction has been used to synthesize benzo rsc.orgcapes.gov.brfuro[3,2-b]indoles. nih.gov Furthermore, palladium-catalyzed carbonylative coupling reactions have been designed for the modular synthesis of related fused nitrogen heterocycles. rsc.org
Vanadium(III)-Catalyzed Cascade Cyclization: Vanadium catalysts have emerged as effective tools for cascade reactions. An efficient synthesis of pyrido[2,3-b]indole derivatives has been developed via a Vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) and enones. acs.orgglobalauthorid.com This method provides a direct and atom-economical route to the α-carboline skeleton. Vanadium has also been used to catalyze cascade reactions involving radical intermediates for the synthesis of other complex nitrogen-containing heterocycles. researchgate.net
Table 2: Overview of Modern Catalytic Methodologies
| Reaction Type | Catalyst System | Key Features | Reference |
| Palladium-Catalyzed Amidation | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos | Efficient C-N bond formation for cyclization precursors. | beilstein-journals.org |
| Double Buchwald-Hartwig Reaction | Pd₂(dba)₃ with bidentate phosphine (B1218219) ligands (e.g., XantPhos) | Two-step process with a preceding Suzuki coupling for precursor synthesis. | nih.gov |
| Vanadium-Catalyzed Cascade Cyclization | Vanadium(III) catalyst | Direct formation of the pyrido[2,3-b]indole core from simple starting materials. | acs.orgglobalauthorid.com |
Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving step-economy.
An iron-catalyzed protocol has been developed for the controllable synthesis of pyrido[2,3-b]indol-4-ones from indole-2-carboxenamines via an intramolecular N-H/C-H coupling. rsc.org This method proceeds under mild conditions and offers a good substrate scope. rsc.org While this specific example leads to a 4-oxo derivative, the underlying principle of intramolecular C-H amination is a powerful approach for the construction of the pyrido[2,3-b]indole ring system. Rhodium-catalyzed C-H activation has also been employed for the synthesis of related quinoline-fused heterocycles. acs.org The strategic use of directing groups can enable the regioselective functionalization of C-H bonds, offering a versatile entry to a wide array of substituted heterocycles. mdpi.com
Multicomponent Domino Reactions
Multicomponent domino reactions offer an efficient pathway to complex molecules like pyrido[2,3-b]indoles from simple starting materials in a single operation, minimizing waste and improving atom economy. nih.gov These reactions can be designed as either three- or four-component processes, with the specific outcome often dictated by the choice of catalyst. researchgate.net
A notable strategy involves the synthesis of polyfunctionalized pyrido[2,3-b]indoles through domino reactions facilitated by microwave irradiation. researchgate.net Depending on the catalyst's nature—whether it is a Lewis acid, a Brønsted acid, or an organocatalyst—the reaction can be directed to yield distinct products. For instance, the reaction of an enaminone, an aldehyde, and malononitrile (B47326) can be catalyzed to produce the pyrido[2,3-b]indole core. The strength of the catalyst can determine whether the reaction proceeds as a three-component or a four-component sequence, the latter of which can occur with high regioselectivity. researchgate.net
One such reaction involves the condensation of enaminones, arylglyoxal monohydrates, and various carboxylic acids under microwave heating, which rapidly yields polyfunctionalized indoles. nih.gov By extending this principle, researchers have developed catalyst-dependent three- or four-component syntheses of pyrido[2,3-b]indole derivatives. researchgate.net For example, using a strong acid catalyst can facilitate a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization to build the heterocyclic system.
| Reactants | Catalyst | Conditions | Product | Yield (%) | Ref |
| Enaminone, Aldehyde, Malononitrile | Sc(OTf)₃ | Microwave | Polyfunctionalized Pyrido[2,3-b]indole | 52-75 | researchgate.net |
| Enaminone, Aldehyde, Malononitrile | L-Proline | Reflux | Polyfunctionalized Pyrido[2,3-b]indole | ~30 | researchgate.net |
| 1-Bromo-2-(2,2-dibromovinyl)benzene, Aldehyde, Ammonia | Copper | One-pot | 9H-pyrido[2,3-b]indoles | - | organic-chemistry.org |
Hypervalent Iodine-Mediated Cyclization
Hypervalent iodine (HVI) reagents are valued for their low toxicity, ease of handling, and powerful oxidizing capabilities, making them excellent tools for constructing heterocyclic systems. beilstein-journals.orgbeilstein-journals.org They are particularly effective in mediating intramolecular cyclizations of alkenes, which has been applied to the synthesis of the pyrrolo[2,3-b]indole (B14758588) scaffold, a core component of the target molecule. beilstein-journals.orgnih.govresearchgate.net
One prominent application is the HVI-mediated halocyclization. beilstein-journals.org For example, the bromocyclization of N-allyl-1H-indol-2-amine derivatives using a combination of phenyliodine(III) diacetate (PIDA) and copper(II) bromide (CuBr₂) produces racemic pyrrolo[2,3-b]indoles in yields of up to 99%. nih.gov This reaction proceeds under mild conditions at room temperature and tolerates a range of indole derivatives. nih.gov The general mechanism involves the activation of the alkene by the HVI(III) reagent, which facilitates an intramolecular nucleophilic attack by the indole nitrogen. Subsequent substitution by a halide furnishes the cyclized product. beilstein-journals.org
| Substrate | HVI Reagent | Halogen Source | Conditions | Product | Yield (%) | Ref |
| N-allyl-1H-indol-2-amine derivative | PIDA | CuBr₂ | CH₂Cl₂, rt | Racemic brominated pyrrolo[2,3-b]indole | up to 99 | nih.gov |
| Unsaturated Amine | PhI(OAc)₂ | Pyridinium chloride | - | Chlorinated azaheterocycle | - | beilstein-journals.org |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This methodology has been applied to the functionalization of indoles and the synthesis of related carboline frameworks. researchgate.netrsc.orgnih.gov The general principle involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate radical intermediates, which then participate in cyclization reactions. researchgate.net
The synthesis of β-carbolines, which are isomers of the target pyrido[2,3-b]indole, has been achieved through a photoredox-catalyzed cascade reaction of alkynes with tryptophan derivatives. researchgate.net This approach utilizes a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, in the presence of additives like thiophenol and trifluoroacetic acid. researchgate.net Similarly, photoredox gold catalysis has been employed to generate carbon-centered radicals from unactivated bromoalkanes, which can then undergo cyclization onto the indole nucleus. acs.org This method expands the scope of radical precursors that can be used for indole functionalization beyond traditionally activated substrates. acs.org Direct cyanomethylation of indoles has also been achieved using photoredox catalysis with bromoacetonitrile (B46782) as the radical source. nih.gov
| Substrates | Photocatalyst | Conditions | Product Type | Ref |
| Alkyne, Tryptophan methyl ester | Ru(bpy)₃Cl₂ | Thiophenol, TFA, MeCN, 25-40°C | β-Carboline | researchgate.net |
| Bromoalkane, Indole derivative | [Au₂(dppm)₂]Cl₂ | Visible light | Cyclized indole | acs.org |
| Indole, α-Oxo acid | Not specified | Visible light, rt | 3-Acylindole | rsc.org |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the synthesis of complex heterocyclic structures. N-Heterocyclic carbenes (NHCs) have proven to be effective catalysts for annulation reactions to build the α-carboline skeleton. acs.org
A key example is the NHC-catalyzed [3+3] annulation of indolin-2-imines with bromoenals. acs.org This reaction constructs dihydropyridinone-fused indoles in good to high yields. These intermediates serve as versatile precursors that can be subsequently transformed into a variety of 2-substituted α-carbolines through a sequence of dehydrogenation, tosylation, and palladium-catalyzed cross-coupling reactions. acs.org This approach demonstrates the power of organocatalysis to create complex scaffolds that can be further diversified. Another example is the use of L-proline to catalyze a domino reaction between enaminones and acenaphthoquinone, leading to the formation of fused indole systems, highlighting the utility of amino acid catalysts in complex cyclizations. mdpi.com
| Reactants | Organocatalyst | Reaction Type | Product | Ref |
| Indolin-2-imine, Bromoenal | N-Heterocyclic Carbene | [3+3] Annulation | Dihydropyridinone-fused indole | acs.org |
| Enaminone, Acenaphthoquinone | L-Proline | Domino Reaction | Acenaphtho[1,2-b]indole derivative | mdpi.com |
Asymmetric Synthesis of Chiral this compound Analogues
The development of stereoselective methods to access chiral pyrido[2,3-b]indoles is of paramount importance due to the stereospecific nature of biological receptors. Enantioselective catalysis and the use of chiral auxiliaries are the two principal strategies employed to achieve this goal. rsc.org
Enantioselective Catalysis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate an enantiomerically enriched product. This approach has been successfully applied to the synthesis of complex, fused indole systems.
For instance, chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives have been synthesized with excellent enantioselectivities (up to 99% ee) via a [3+3] annulation of indoline-2-thiones and isatylidene malononitriles. mdpi.com This transformation is catalyzed by a chiral dinuclear zinc-ProPhenol complex. mdpi.com Another powerful method is the enantioselective dearomatization of indoles through an inverse-electron-demand Diels–Alder reaction. Using a chiral bisoxazoline/zinc complex, this reaction between indoles and 2-(2-nitrovinyl)-1,4-benzoquinone yields enantioenriched nih.gov-fused indolines. rsc.org Chiral phosphoric acids and phosphoramides have also been employed as effective organocatalysts in asymmetric reactions involving indole derivatives to produce chiral diindolylarylmethanes. researchgate.net
| Reaction Type | Chiral Catalyst | Substrates | Enantiomeric Excess (ee) | Ref |
| [3+3] Annulation | Dinuclear Zinc-ProPhenol complex | Indoline-2-thiones, Isatylidene malononitriles | up to 99% | mdpi.com |
| Diels-Alder Reaction | Bisoxazoline/Zinc complex | Indoles, 2-(2-Nitrovinyl)-1,4-benzoquinone | up to 88% | rsc.org |
| Friedel-Crafts Reaction | Chiral Phosphoramide | Indol-2-yl carbinols, Indoles | up to 96% | researchgate.net |
Chiral Auxiliary-Based Syntheses
The chiral auxiliary approach involves covalently attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. This strategy has been effectively used in the diastereoselective synthesis of tetrahydro-β-carbolines, which are structurally related to the target compound. rsc.org
A classic example is the diastereoselective Pictet-Spengler reaction. By using a chiral tryptamine (B22526) bearing an α-naphthylethyl auxiliary, the reaction with various aldehydes in the presence of trifluoroacetic acid yields tetrahydro-β-carbolines with a diastereomeric ratio as high as 93:7. clockss.org Similarly, chiral auxiliaries derived from readily available natural products like gulonic acid have been used. acs.org Amides prepared from tetrahydro-β-carboline and a protected gulonic acid derivative undergo diastereoselective alkylation, allowing for the introduction of a substituent at the C-1 position with moderate diastereoselectivity. acs.org
| Reaction | Chiral Auxiliary | Diastereomeric Ratio/Excess | Ref |
| Pictet-Spengler Reaction | (R)-α-Naphthylethylamine | up to 93:7 | clockss.org |
| Alkylation of Tetrahydro-β-carboline | Gulonic acid derivative | 65:35 to 75:25 | acs.org |
| Pictet-Spengler Reaction | (S)-Pyroglutamic acid derivative | - | rsc.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing complex heterocyclic molecules like this compound, this often involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for solvents, which are often a major source of waste and environmental concern in chemical synthesis. Research has demonstrated the feasibility of synthesizing γ-carboline derivatives under solvent-free conditions.
One notable approach involves a one-pot, metal-free protocol for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. chemrxiv.orgresearchgate.net This method utilizes a cascade imination-heterocyclization reaction of 1,5-disubstituted indole-2-carboxaldehyde derivatives and glycine (B1666218) alkyl esters in the presence of an organic base. researchgate.net A key finding from the optimization of this reaction was that heating a neat mixture of the reactants in a sealed tube at 120 °C provided the desired γ-carboline in good yield. utm.my This solvent-free approach not only simplifies the reaction setup and workup but also aligns with the principles of green chemistry by minimizing solvent waste. chemrxiv.org
The reaction proceeds through the initial formation of an iminoester, followed by the generation of an enolate ion which then undergoes a nucleophilic addition with another molecule of the aldehyde. Subsequent cyclization and aromatization steps lead to the formation of the γ-carboline core. chemrxiv.orgbeilstein-journals.org The efficiency of this solvent-free method is dependent on the electronic nature of the substituents on the indole ring, with electron-donating groups generally favoring the reaction. chemrxiv.org
Table 1: Solvent-Free Synthesis of a γ-Carboline Derivative
| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1-methyl-1H-indole-2-carbaldehyde | Glycine methyl ester HCl salt | DIPEA | 120 | 6 | 70 |
Data sourced from a study on the one-pot solvent-free synthesis of γ-carbolines. utm.my
Another example of a solvent-free approach is a microwave-assisted, catalyst-free synthesis of 2H-indazoles, which can be further transformed into aza-γ-carboline analogues in a tandem one-pot fashion under neat conditions. akjournals.com This highlights the potential of combining solvent-free conditions with other green chemistry techniques to construct complex heterocyclic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.net Several methods for the synthesis of γ-carboline derivatives have been developed that leverage the benefits of microwave irradiation.
One prominent example is the microwave-assisted intramolecular dehydrogenative coupling reaction to construct γ-carboline derivatives. researchgate.netacs.orgmdpi.comresearchgate.net This method utilizes a palladium(II)/copper(II) catalyst system to facilitate the C-H activation and subsequent intramolecular cyclization of 4-aminopyridin-2(1H)-ones. acs.orgresearchgate.net Under microwave irradiation, the reaction times are significantly shortened to approximately 30 minutes, providing γ-carbolinone derivatives in yields ranging from 57-85%. researchgate.netacs.orgmdpi.com This rapid synthesis is a key advantage of the microwave-assisted approach. researchgate.netacs.org The reaction demonstrates broad functional group tolerance, accommodating various substituents on the phenyl ring of the starting material. acs.orgresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of γ-Carbolinones
| Heating Method | Catalyst System | Solvent | Time | Yield (%) |
| Conventional | Pd(OAc)₂/Cu(OAc)₂ | HOAc | 12 h | 78 |
| Microwave | Pd(OAc)₂/Cu(OAc)₂ | HOAc | 30 min | 81 |
Data represents a typical example from the synthesis of a γ-carbolinone derivative. acs.org
Another effective microwave-enhanced method is the Fischer indole synthesis for the one-pot construction of γ-carbolines. ljmu.ac.uk This reaction involves the condensation of N-acetyl-3-bromo-4-piperidone hydrobromide with substituted arylhydrazine hydrochlorides in an acidic medium. ljmu.ac.uk When conducted under microwave irradiation at 230 °C, the reaction is complete in just 5 minutes, a stark contrast to the 12 hours required for the conventional thermal process. ljmu.ac.uk This dramatic acceleration of the reaction rate underscores the efficiency of microwave heating. ljmu.ac.uk
The classical Graebe-Ullmann synthesis of γ-carbolines, which traditionally involves thermal decomposition of N-pyridylbenzotriazoles, has also been adapted to be more versatile and operationally simpler through the use of microwave irradiation. chemrxiv.orgutm.my
Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netbeilstein-journals.org While specific applications of flow chemistry for the direct synthesis of this compound are not yet widely reported, the synthesis of related carboline isomers and other heterocyclic systems in flow provides a strong indication of its potential in this area.
Research into the synthesis of α- and β-carbolines has demonstrated the successful generation of arylzinc intermediates in a continuous flow setup. chemrxiv.orgresearchgate.netljmu.ac.uk This streamlined procedure involves a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. chemrxiv.orgresearchgate.netljmu.ac.uk The ability to perform the initial steps in flow highlights the potential for developing a fully continuous process for carboline synthesis. Expansion of this methodology to γ- and δ-carbolines is an area of ongoing investigation. researchgate.net
Furthermore, the Fischer indole synthesis, a key reaction for producing carboline scaffolds, has been successfully adapted to continuous flow conditions for the synthesis of pyrido[2,3-a]carbazoles, which are structurally related to γ-carbolines. akjournals.com This was achieved using a solid-supported acid catalyst (Amberlite IR 120 H) packed in a flow reactor, which allows for easy separation of the catalyst from the product stream and potential for catalyst recycling. akjournals.com The short reaction times achievable in the flow system also offer advantages in terms of controlling side reactions. akjournals.com
The development of a telescoped flow process for the generation of propargylic amines, which are precursors for a unified synthesis of β- and γ-carbolines, further illustrates the applicability of flow chemistry in this domain. acs.org Given these advancements, it is plausible that a continuous flow process for the synthesis of this compound and its derivatives could be developed, potentially involving multi-step sequences where intermediates are generated and consumed in a continuous manner without isolation. beilstein-journals.org
Table 3: Potential Flow Chemistry Setup for a Key Step in γ-Carboline Synthesis
| Reaction Step | Reactor Type | Catalyst | Temperature (°C) | Residence Time | Potential Advantages |
| Fischer Indolization | Packed-bed reactor | Solid acid (e.g., Amberlite IR 120 H) | 70 | 20-60 min | Catalyst recyclability, improved safety, rapid reaction. akjournals.com |
| Arylzinc Intermediate Generation | Microreactor | - | -25 | 5 min | Precise temperature control, safe handling of reactive intermediates. ljmu.ac.uk |
Structural Elucidation and Characterization of 4bh Pyrido 2,3 B Indol 2 Amine and Its Analogues in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are paramount in the structural analysis of pyrido[2,3-b]indole derivatives, providing detailed information about the molecular framework and functional groups.
NMR spectroscopy is an indispensable tool for the structural elucidation of carboline derivatives. researchgate.net ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrido[2,3-b]indole scaffold reveals characteristic signals for the aromatic protons on both the pyridine (B92270) and indole (B1671886) rings. For instance, in a study of 6-substituted pyrido[2,3-b]indoles, the protons H-2, H-3, and H-4 of the pyridine ring, and H-5, H-7, and H-8 of the indole ring, show distinct chemical shifts and coupling patterns that are crucial for structural confirmation. thieme-connect.com The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. thieme-connect.com The specific chemical shifts can be influenced by the nature and position of substituents on the carboline core. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts for the carbon atoms in the pyrido[2,3-b]indole framework are well-documented, allowing for unambiguous assignment. thieme-connect.comrsc.org For example, in a derivative of 6-carboxypyrido[2,3-b]indole, the carbonyl carbon (CO) resonates at approximately 167.9 ppm, while the other aromatic carbons appear in the range of 111.0 to 152.5 ppm. thieme-connect.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and verify ¹³C chemical shifts for various carboline isomers. researchgate.net
A representative table of ¹H and ¹³C NMR data for a pyrido[2,3-b]indole derivative is shown below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.47 (dd, J = 1.6, 4.9 Hz) | 129.2 (CH) |
| H-3 | 7.27 (dd, J = 4.9, 7.6 Hz) | 115.8 (CH) |
| H-4 | 8.66 (dd, J = 1.6, 7.6 Hz) | 146.8 (CH) |
| C-4a | - | 121.9 (C) |
| C-4b | - | 115.4 (C) |
| H-5 | 8.83 (br s) | - |
| H-7 | 8.06 (dd, J = 1.7, 8.6 Hz) | 123.5 (CH) |
| H-8 | 7.55 (d, J = 8.6 Hz) | 111.0 (CH) |
| C-8a | - | 141.7 (C) |
| NH | 12.18 (br s) | - |
| C-9a | - | 152.5 (C) |
| CO | - | 167.9 (CO) |
| Data derived from a 6-carboxypyrido[2,3-b]indole derivative. thieme-connect.com |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 4bH-pyrido[2,3-b]indol-2-amine and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.govnih.gov
The fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI), provide valuable structural information. libretexts.org The fragmentation of the pyrido[2,3-b]indole core can lead to characteristic fragment ions that help to confirm the identity of the compound. nih.gov For example, the mass spectrum of a γ-carboline derivative showed a molecular ion peak (M+) and several fragment ions corresponding to the loss of specific substituents. uni-muenchen.de The analysis of these fragmentation patterns, often aided by techniques like GC-MS, is a powerful tool for identifying known and unknown carboline derivatives in complex mixtures. nih.govnih.gov
| Technique | Information Obtained | Example Application |
| HRMS (ESI) | Accurate molecular weight and elemental composition. | Confirmation of the molecular formula C₁₂H₈N₂O₂ for a pyrido[2,3-b]indole derivative with a calculated mass of 212.0586 and a found mass of 212.0584. thieme-connect.com |
| GC-MS (EI) | Molecular weight and characteristic fragmentation patterns for structural elucidation and identification in mixtures. | Identification of flutroline, a γ-carboline derivative, in plasma samples. nih.gov |
| TLC-MS | Rapid analysis of compounds separated by thin-layer chromatography. | Used in the analysis of novel synthetic pathways to γ-carboline derivatives. uni-muenchen.de |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound and its analogues, the IR spectrum will show characteristic absorption bands for the N-H and C-N bonds of the amine and the indole ring, as well as the C=C and C=N bonds of the aromatic system. nih.gov For example, the IR spectrum of a 6-carboxypyrido[2,3-b]indole derivative shows a broad band around 3219 cm⁻¹ corresponding to the N-H stretching vibration, and a strong absorption at 1682 cm⁻¹ due to the C=O stretch of the carboxylic acid group. thieme-connect.com These characteristic frequencies provide confirmatory evidence for the presence of specific functional groups within the molecule. nih.govresearchgate.net
UV-Vis absorption and fluorescence spectroscopy are used to study the photophysical properties of pyrido[2,3-b]indole derivatives. capes.gov.brrsc.org The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Typically, pyrido[2,3-b]indoles exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system, and weaker n-π* transitions. rsc.org
Many γ-carboline derivatives are fluorescent, and their emission properties are of significant research interest. beilstein-archives.orgrsc.org The fluorescence emission spectra provide information about the excited state of the molecule. The emission wavelength and quantum yield can be influenced by the solvent and the substituents on the carboline ring. researcher.lifenih.govnih.gov For instance, some 1,3-diaryl-β-carbolines exhibit strong fluorescence emission in the range of 387–409 nm with quantum yields up to 74%. acs.org
| Spectroscopic Technique | Key Findings for Pyrido[2,3-b]indole Analogues | References |
| UV-Vis Absorption | Weak n–π* transitions between 310-360 nm and strong π–π* transitions below 300 nm. | rsc.org |
| Fluorescence Emission | Strong emission observed, with wavelengths and quantum yields dependent on substitution and solvent. Some derivatives show emission maxima between 389-409 nm. | nih.govacs.org |
| Fluorescence Lifetime | A γ-carboline derivative was found to have a fluorescence lifetime of 8.35 ns in DMSO. | beilstein-archives.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for determining the absolute configuration of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. bohrium.com For example, the crystal structure of a pyrido[2,3-b]indol-4-one derivative was determined to confirm the molecular structure proposed by other spectroscopic methods. rsc.org The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are invaluable for detailed structural analysis and computational modeling.
Chromatographic and Separation Techniques in Research (HPLC, GC-MS for purity)
Chromatographic techniques are essential for the purification of this compound and its analogues, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative purposes. nih.gov The purity of final compounds is often determined by analytical HPLC, with typical purities exceeding 95%.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile carboline derivatives. nih.govresearchgate.net It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. nih.gov
Exploration of Structure Activity Relationships Sar Within the 4bh Pyrido 2,3 B Indol 2 Amine Scaffold
Design and Synthesis of 4bH-pyrido[2,3-b]indol-2-amine Derivatives for SAR Studies
The generation of diverse libraries of this compound derivatives for SAR studies relies on versatile and efficient synthetic strategies. The core α-carboline skeleton can be constructed through several established methods, including the annulation of a pyridine (B92270) ring onto an indole (B1671886) precursor, transition metal-catalyzed cross-coupling reactions, and photocyclization of anilinopyridines. nih.gov
More specific to the target scaffold, a metal-free [2 + 2 + 2] cycloaddition of alkyne-cyanamides with ynamides has been developed for the efficient and highly regioselective synthesis of 2-amino-α-carbolines. acs.org This method is noted for its environmental friendliness and broad functional group tolerance, making it suitable for creating a variety of derivatives. acs.org Another key synthetic approach is the palladium-catalyzed intramolecular amination of 3-(2-chlorophenyl)-2-aminopyridines, which provides an effective route to the α-carboline core. researchgate.net The availability of these synthetic routes is essential for systematically modifying the scaffold and evaluating the resulting SAR. uri.edusemanticscholar.org
The inherent reactivity of the this compound core is significantly influenced by its substituent pattern, particularly the exocyclic amino group at the C-2 position. This amine is central to the pro-carcinogenic activity of the parent compound, which is found in tobacco smoke and cooked meats. nih.govsmolecule.comscispace.com
The primary mechanism of its biological reactivity involves metabolic activation. Cytochrome P450 enzymes in the body catalyze the N-oxidation of the 2-amino group, transforming it into electrophilic metabolites such as 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) and 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC). nih.govresearchgate.net These reactive intermediates can then covalently bind to cellular nucleophiles, most notably DNA, to form adducts. nih.govsmolecule.com This reactivity towards DNA, specifically at the C8-position of guanine (B1146940), is a critical factor in the compound's mutagenicity. uri.edu The formation of these adducts can lead to mutations during DNA replication, implicating the scaffold in the development of certain cancers. uri.edunih.gov
Systematic peripheral modifications of the this compound scaffold are a cornerstone of efforts to develop potent and selective therapeutic agents, particularly in oncology. SAR studies have revealed that substitutions at multiple positions on the tricyclic system can have a profound impact on biological activity.
Substitutions at the N-9 and C-3 Positions: Research into α-carboline derivatives as cytotoxic agents against cancer cells has shown that concurrent substitution at the N-9 (indole nitrogen) and C-3 (pyridine ring) positions is critical for high potency. nih.gov In one study, attaching a simple benzyl (B1604629) group at N-9 resulted in an inactive compound, but introducing various substituents onto this benzyl ring led to a range of activities. nih.gov Furthermore, having a small ester (COOCH₃) or hydroxymethyl (CH₂OH) group at the C-3 position was found to be crucial for maximal antiproliferative effects. nih.gov This highlights a synergistic relationship between substitutions at these two sites.
Table 1: SAR of 3,9-Disubstituted α-Carboline Derivatives Against COLO 205 Cancer Cells
Click to view interactive data
| Compound ID | C-3 Substituent | N-9 Substituent | IC₅₀ (µM) nih.gov |
|---|---|---|---|
| 5 | -COOCH₃ | -H | >50 |
| 6 | -COOCH₃ | -Benzyl | >50 |
| 7 | -COOCH₃ | -2-Methoxybenzyl | 11.2 |
| 9 | -COOCH₃ | -4-Methoxybenzyl | >50 |
| 11 | -CH₂OH | -2-Methoxybenzyl | 0.49 |
Substitutions on the Carbazole (B46965) Core (C-2, C-6, C-8): In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), another key cancer target, a different SAR pattern emerged. Initial screening showed that substitutions on a C-6 phenyl ring were not tolerated. acs.org However, direct substitution on the carboline's benzene (B151609) ring at positions C-6 or C-8 with a halogen or nitro group yielded compounds with micromolar activity. acs.org Further exploration revealed that a trans-styrene group at the C-2 position was particularly potent, while aniline (B41778) or phenol (B47542) substituents at the same position were not well tolerated. acs.org The most promising results came from a 3,6-disubstitution pattern, indicating that different biological targets demand distinct substitution patterns for optimal inhibition. acs.org
Table 2: SAR of Substituted α-Carbolines as ALK Inhibitors
Click to view interactive data
| Compound ID | Substitution Pattern | Key Substituent(s) | ALK Inhibition IC₅₀ (µM) acs.org |
|---|---|---|---|
| 10 | 6-substituted | 6-NO₂ | 4.3 |
| 12 | 8-substituted | 8-Br | 7.9 |
| 28 | 2-substituted | 2-(trans-styrene) | 1.2 |
| 32 | 2-substituted | 2-(m-nitroaniline) | 18 |
| 65 | 3,6-disubstituted | 3-Cl, 6-(o-anisole) | 0.49 |
Attaching hydrophilic groups, such as amino acids or dipeptides, to the C-2 or C-9 positions has also been explored as a strategy to improve solubility and reduce the toxicity of hydrophobic α-carboline derivatives. nih.gov
Positional Isomerism and Stereochemical Considerations in SAR
The broader carboline family is defined by positional isomerism, with the location of the nitrogen atom in the pyridine ring distinguishing the α-, β-, γ-, and δ-isomers. frontiersin.orgnih.gov This seemingly subtle structural change has a dramatic effect on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. The this compound is an α-carboline. frontiersin.org
SAR studies often reveal that a specific isomer is highly preferred for a given biological target. For example, while the α-carboline scaffold has been extensively developed for anticancer activity through mechanisms like ALK inhibition and apoptosis induction, the β-carboline (pyrido[3,4-b]indole) scaffold is also known for potent antitumor effects but often through different mechanisms. nih.govacs.orgmdpi.com Derivatives of β-carbolines have also been investigated for antifungal activity. tandfonline.com This divergence in activity underscores the importance of the nitrogen atom's position in defining how the molecule orients itself within a biological binding pocket.
Stereochemistry is another critical consideration, which becomes relevant when chiral centers are introduced into the molecule. This can occur through the addition of asymmetrically substituted side chains, such as the substituted benzyl groups at the N-9 position or amino acid chains. nih.gov Although detailed stereochemical studies for the this compound scaffold are not extensively reported in the provided context, it is a fundamental principle of medicinal chemistry that enantiomers of a chiral drug can have significantly different potencies, metabolic profiles, and toxicities. Therefore, the synthesis and testing of individual stereoisomers would be a crucial step in the advanced development of any chiral derivative of this scaffold to identify the most effective and safest therapeutic agent.
Biological Activity and Mechanistic Investigations of 4bh Pyrido 2,3 B Indol 2 Amine Derivatives
Molecular Target Identification and Validation (in vitro studies)
In vitro studies have been instrumental in identifying and validating the molecular targets of various pyrido[2,3-b]indole derivatives. These investigations have revealed that these compounds can interact with high affinity at several key biological targets, including enzymes and receptors critical to cellular signaling and survival.
Derivatives of the pyrido[2,3-b]indole scaffold have been identified as potent inhibitors of several key enzymes implicated in both bacterial infections and cancer.
DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, DNA gyrase (GyrA2B2) and Topoisomerase IV (ParC2E2), are well-validated targets for antibiotics. bohrium.com A significant challenge in developing new antibiotics is finding molecules effective against multidrug-resistant (MDR) Gram-negative pathogens. bohrium.com Researchers successfully converted a 2-carboxamide (B11827560) substituted azaindole scaffold, which was only active against Gram-positive bacteria, into a novel series of tricyclic pyrido[2,3-b]indole analogs with potent dual-targeting activity against both DNA gyrase and Topoisomerase IV in Gram-negative bacteria. bohrium.com By targeting the ATPase domains (GyrB/ParE) of these enzymes, these inhibitors can overcome existing resistance to fluoroquinolones. bohrium.com A lead compound from this class, 17r , demonstrated a balanced profile of potent Gram-negative activity, high aqueous solubility, and favorable pharmacokinetic properties. bohrium.com
Table 1: Inhibition of Bacterial Topoisomerases by Pyrido[2,3-b]indole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| 8 | DNA Gyrase B | Escherichia coli | 0.33 ± 1.25 | smolecule.com |
| 8 | Topoisomerase IV | Escherichia coli | 19.72 ± 1.00 | smolecule.com |
| Novobiocin (Control) | DNA Gyrase B | Escherichia coli | 0.28 ± 1.45 | smolecule.com |
MDM2 Inhibition: The Mouse Double Minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor protein. In a significant number of cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. A novel pyrido[b]indole derivative, SP-141 (6-methoxy-1(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), was identified through high-throughput virtual screening and structure-based drug design as a potent MDM2 inhibitor. nih.gov Unlike many inhibitors that block the MDM2-p53 interaction, SP-141 directly binds to the MDM2 protein, inhibiting its expression and inducing its autoubiquitination and subsequent degradation by the proteasome. nih.gov This activity was observed to be independent of the p53 status of the cancer cells, suggesting a broader therapeutic potential. nih.gov
While specific receptor binding data for 4bH-pyrido[2,3-b]indol-2-amine is limited, studies on the closely related tetrahydro-1H-pyrido[4,3-b]indole (THPI) isomer have revealed potent interactions with aminergic G protein-coupled receptors. These receptors are crucial for neurotransmission and are targets for drugs treating neurological and psychiatric disorders.
A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated for their binding affinity to the serotonin (B10506) 5-HT6 receptor, a target for cognitive disorders. google.com Two compounds, in particular, emerged as potent 5-HT6 receptor antagonists. google.com Further patent literature describes pyrido[4,3-b]indole and pyrido[3,4-b]indole derivatives that modulate various aminergic receptors, including dopamine (B1211576) and histamine (B1213489) receptors, indicating the scaffold's versatility in targeting central nervous system receptors. nih.gov
Table 2: 5-HT6 Receptor Binding Affinity of Tetrahydro-1H-pyrido[4,3-b]indole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Reference |
|---|---|---|---|---|
| 9.HCl | 5-HT6 | 2.1 | 15 | google.com |
| 20.HCl | 5-HT6 | 5.7 | 78 | google.com |
The mechanisms of action for many pyridoindole derivatives have been elucidated through protein-ligand interaction studies, including computational modeling and X-ray crystallography.
For the dual DNA gyrase/topoisomerase IV inhibitors, analysis of the ATP binding sites of the target enzymes informed a strategy of rigidifying an initial azaindole scaffold into the tricyclic pyrido[2,3-b]indole system. bohrium.com Structure-activity relationship (SAR) studies and X-ray crystal structures guided the optimization of substituents on the pyridine (B92270) ring to enhance binding affinity and antibacterial activity. bohrium.com
In the case of the MDM2 inhibitor SP-141 , its discovery was facilitated by high-throughput virtual screening based on the crystal structure of the MDM2 protein, followed by structure-based rational drug design. nih.gov This approach identified the pyrido[b]indole core as having a high binding affinity for the MDM2 protein. nih.gov
Furthermore, the interactions of the carcinogenic tautomer AαC with metabolic enzymes have been modeled. Studies show how AαC fits within the active site of cytochrome P450 1A1 (CYP1A1), a key enzyme in its metabolic activation to a DNA-reactive form. caymanchem.com
Cellular Pathway Modulation (in vitro cell line studies)
The therapeutic potential of pyrido[2,3-b]indole derivatives, particularly in oncology, has been explored through a variety of in vitro assays using cancer cell lines. These studies have demonstrated the ability of these compounds to inhibit cell growth, induce programmed cell death (apoptosis), and halt the cell division cycle.
The anticancer activity of pyridoindole derivatives has been demonstrated across various cancer cell lines. The MDM2 inhibitor SP-141 was shown to significantly inhibit the growth of human breast cancer cells, with much lower activity observed in normal cells, indicating a degree of cancer cell specificity. nih.gov
Another study focused on 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. One of the lead compounds, 7k , exhibited potent cytotoxic effects against a panel of human cancer cell lines.
Table 3: In Vitro Anticancer Activity of Pyridoindole Derivative 7k This table is interactive. Click on the headers to sort the data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 1.81 ± 0.09 | |
| A549 | Lung Cancer | 1.93 ± 0.11 | |
| MCF-7 | Breast Cancer | 2.01 ± 0.13 |
The parent compound, AαC (2-amino-9H-pyrido[2,3-b]indole), is known to be mutagenic and carcinogenic. lgcstandards.com Dietary administration to mice induces the formation of hepatic and blood vessel tumors, highlighting its profound effect on cell viability and uncontrolled proliferation.
Beyond simply inhibiting proliferation, many pyridoindole derivatives actively induce cell death pathways. The 9-aryl-5H-pyrido[4,3-b]indole derivative 7k was investigated for its ability to induce apoptosis in HeLa cervical cancer cells. Using Annexin V-FITC/PI double staining, researchers observed a dose-dependent increase in apoptotic cells. Treatment with 7k at concentrations of 0.5, 1, and 2 times its IC50 value for 48 hours resulted in total apoptotic cell percentages of 10%, 27%, and 50%, respectively, compared to just 7% in the untreated control group.
This induction of apoptosis was coupled with a significant modulation of the cell cycle. Flow cytometry analysis revealed that treating HeLa cells with 7k caused a substantial accumulation of cells in the G2/M phase of the cell cycle. Compared to the control group where 10% of cells were in the G2/M phase, treatment with 7k at 1-fold and 2-fold its IC50 concentration increased this population to 37% and 53%, respectively. This suggests that the compound prevents cancer cells from completing mitosis, ultimately triggering apoptosis.
Table 4: Effect of Pyridoindole Derivative 7k on HeLa Cell Cycle and Apoptosis This table is interactive. Click on the headers to sort the data.
| Treatment (24h) | % Cells in G2/M Phase | % Total Apoptotic Cells (48h) | Reference |
|---|---|---|---|
| Control | 10% | 7% | |
| 7k (1 x IC50) | 37% | 27% |
| 7k (2 x IC50) | 53% | 50% | |
Table of Mentioned Compounds
| Compound Name | Chemical Structure/Class |
|---|---|
| This compound | Pyrido[2,3-b]indole |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Pyrido[2,3-b]indole |
| SP-141 (6-methoxy-1(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) | Pyrido[3,4-b]indole |
| 17r | Pyrido[2,3-b]indole derivative |
| 8 | Thiourea derivative with pyridoindole-related core |
| 9.HCl | 8-sulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| 20.HCl | 8-sulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Gene Expression and Protein Level Analysis
The biological effects of pyrido[2,3-b]indole derivatives are often rooted in their ability to modulate the expression and function of key proteins involved in disease pathogenesis. Research has identified several mechanisms through which these compounds exert their effects at the molecular level.
One significant area of investigation has been the targeting of proteins involved in cancer progression. For instance, derivatives of the related pyridocarbazole and benzopyridoindole scaffolds, such as ellipticine (B1684216), have been identified as novel ATP-competitive inhibitors of protein kinase CK2. aacrjournals.org CK2 is a protein kinase that is often dysregulated in various cancers and plays a critical role in cell growth, differentiation, and apoptosis. aacrjournals.org Inhibition of CK2 by these compounds leads to cell cycle arrest and apoptosis in cancer cells. aacrjournals.org
Furthermore, a class of pyrido[b]indole derivatives has been developed as potent and selective inhibitors of the MDM2 oncoprotein. nih.gov MDM2 is a key negative regulator of the p53 tumor suppressor. nih.gov The lead compound, SP-141, was found to directly bind to the MDM2 protein, inhibiting its expression and promoting its autoubiquitination and subsequent degradation by the proteasome. nih.govgoogle.com This action occurs irrespective of the p53 status of the cancer cells, suggesting a broader therapeutic potential. nih.gov
Other pyrido[4,3-b]indole derivatives have been shown to target the cellular cytoskeleton by inhibiting tubulin polymerization. frontiersin.orgnih.gov Compound 7k, a 9-aryl-5H-pyrido[4,3-b]indole derivative, was found to disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. frontiersin.org Molecular docking studies suggest that this compound binds to the colchicine (B1669291) binding site on tubulin. frontiersin.org
Table 1: Effects of Pyrido[2,3-b]indole Derivatives on Gene and Protein Expression
| Compound/Derivative Class | Target Protein/Process | Effect | Cell/System Studied | Key Findings |
|---|---|---|---|---|
| Ellipticine derivatives (Pyridocarbazoles) | Protein Kinase CK2 | Inhibition | Human cancer cells | ATP-competitive inhibition, leading to cell cycle arrest and apoptosis. aacrjournals.org |
| SP-141 (pyrido[b]indole derivative) | MDM2 Oncoprotein | Inhibition of expression, induction of autoubiquitination and proteasomal degradation | Human breast cancer cell lines | Directly binds to MDM2, effective in both p53 wild-type and mutant cells. nih.govgoogle.com |
| 9-aryl-5H-pyrido[4,3-b]indole derivatives (e.g., 7k) | Tubulin | Inhibition of polymerization, disruption of microtubule network | HeLa, SGC-7901, MCF-7 cancer cells | Arrests cell cycle at G2/M phase and induces apoptosis. frontiersin.orgnih.gov |
| Pyrido[2,3-b]indolizine derivatives | Cell Cycle Progression | Accumulation of cells in S and G2/M phase | Colorectal cancer cell lines (HCT116, HT-29, RKO) | Influences cell-cycle progression, with activity dependent on hydroxyl substituents. |
In Vivo Preclinical Models (non-human animal studies, mechanistic focus only)
To assess the therapeutic potential of this compound derivatives, researchers have utilized various non-human animal models. These studies provide crucial proof-of-concept and help to identify relevant biomarkers.
The in vivo efficacy of several pyrido[2,3-b]indole derivatives has been demonstrated in cancer and infectious disease models. The MDM2 inhibitor, SP-141, has shown potent anti-tumor effects in xenograft models of human breast cancer. nih.govgoogle.com Administration of SP-141 led to a significant decrease in tumor growth. google.comresearchgate.net Similarly, ellipticine derivatives, which inhibit protein kinase CK2, have demonstrated antitumor activity in a mouse xenograft model of human glioblastoma. aacrjournals.org
In the realm of infectious diseases, a novel series of pyrido[2,3-b]indole derivatives has been developed with potent activity against Gram-negative bacteria. acs.orgnih.gov The lead compound, 17r, which targets both DNA gyrase and topoisomerase IV, showed bactericidal efficacy in a neutropenic mouse thigh infection model. acs.org
Table 2: Proof-of-Concept In Vivo Studies of Pyrido[2,3-b]indole Derivatives
| Compound/Derivative | Disease Model | Animal Model | Key Findings |
|---|---|---|---|
| SP-141 | Breast Cancer Xenograft | Nude mice | Inhibited growth of xenograft tumors and led to regression of orthotopic tumors. google.comresearchgate.net |
| Ellipticine derivatives | Glioblastoma Xenograft | Mouse | Demonstrated significant antitumor activity. aacrjournals.org |
| 17r | Bacterial Infection | Neutropenic mouse thigh | Showed bactericidal efficacy against Gram-negative bacteria. acs.org |
| Stobadine derivatives (e.g., SMe1EC2) | Head Trauma | Mice | Significantly improved sensomotoric outcome and decreased brain edema. nih.govnih.gov |
Certain pyrido[2,3-b]indole compounds have been investigated for their potential as biomarkers of exposure to carcinogens. 2-Amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic heterocyclic aromatic amine found in tobacco smoke and cooked meat, has been a key focus of this research. nih.govtandfonline.comnih.govnih.gov
Studies have shown that AαC is bioactivated in vivo to electrophilic metabolites that form adducts with both DNA and proteins. nih.govtandfonline.com The formation of AαC-DNA adducts has been measured in various tissues of mice following oral administration, with the highest levels found in the liver. tandfonline.comnih.gov The major DNA adduct has been characterized as N2-(deoxyguanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. tandfonline.com
Furthermore, metabolites of AαC have been shown to react with human serum albumin, forming adducts at specific amino acid residues, primarily Cysteine-34. nih.govresearchgate.net The detection of these AαC-albumin adducts, along with markers of oxidative stress such as Cys-SO2H and Cys-SO3H, are proposed as potential biomarkers to assess human exposure to AαC from sources like tobacco smoke. nih.gov
Table 3: Biomarker Research with 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Animal Studies
| Biomarker Type | Biological Matrix | Animal Model | Key Findings |
|---|---|---|---|
| DNA Adducts | Liver, heart, kidney, lung, intestine, stomach, spleen | Mouse | AαC forms DNA adducts in various tissues, with the highest levels in the liver. tandfonline.comnih.gov |
| Protein Adducts (Albumin) | Serum | In vitro (human albumin), Human hepatocytes | Metabolites of AαC form adducts with albumin at Cys34, Tyr140, and Tyr150. nih.govresearchgate.net |
| Oxidative Stress Markers | Serum Albumin | Human hepatocytes | Increased levels of Cys34 sulfinic and sulfonic acid observed after AαC treatment. nih.gov |
Emerging Biological Activities (e.g., antiviral, antibacterial, anti-inflammatory, neuroprotective)
Beyond oncology, derivatives of the pyrido[2,3-b]indole scaffold have shown promise in a variety of other therapeutic areas.
Antibacterial Activity: A significant breakthrough has been the development of pyrido[2,3-b]indole derivatives as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. acs.orgnih.govbohrium.com These compounds exhibit potent activity against a range of multidrug-resistant Gram-negative pathogens. acs.org Other research has focused on synthesizing hybrid compounds, such as those incorporating morpholine (B109124) and chalcone (B49325) moieties, which have also been screened for antibacterial activity. researchgate.net
Neuroprotective Activity: Several α-carboline derivatives have been investigated for their neuroprotective properties. nih.govnih.gov Stobadine, a derivative of a related pyrido[4,3-b]indole, is a well-known antioxidant and free radical scavenger with neuroprotective effects. nih.govnih.gov Newer derivatives have been developed with improved pharmacodynamic profiles, showing efficacy in models of head trauma. nih.govnih.gov The neuroprotective actions are often linked to the reduction of oxidative stress. nih.gov Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles have also been developed for their potential in treating neurodegenerative diseases like Alzheimer's. google.com
Anti-inflammatory Activity: The indole (B1671886) nucleus is a component of classic non-steroidal anti-inflammatory drugs (NSAIDs), and various indole derivatives, including those with the pyrido[2,3-d]pyrimidine (B1209978) structure, have been reported to possess anti-inflammatory properties. nih.govjrespharm.comresearchgate.net Some of these compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes. jrespharm.comresearchgate.net
Antiviral Activity: The pyridoindole scaffold has been explored for its potential in developing antiviral agents. nih.govopenmedicinalchemistryjournal.com While specific data on this compound derivatives is limited in this area, the broader class of indole derivatives has yielded compounds with activity against various viruses. nih.gov For example, Arbidol, a highly functionalized indole derivative, is a broad-spectrum antiviral used for treating influenza and other viral infections. nih.gov
Table 4: Emerging Biological Activities of Pyrido[2,3-b]indole and Related Derivatives
| Biological Activity | Derivative Class | Mechanism of Action (if known) | Model System | Key Findings |
|---|---|---|---|---|
| Antibacterial | Pyrido[2,3-b]indole derivatives | Dual inhibition of DNA gyrase and topoisomerase IV | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Potent activity against multidrug-resistant pathogens. acs.orgnih.govbohrium.com |
| Neuroprotective | α-Carboline derivatives, Stobadine | Antioxidant, free radical scavenging | Mouse head trauma model, rat hippocampal slices | Reduced brain edema, improved neurological outcomes, and protection against hypoxic damage. nih.govnih.gov |
| Anti-inflammatory | Pyrido[2,3-d]pyrimidine derivatives, Indole-piperazine hybrids | COX inhibition (proposed) | In vivo and in vitro models | Demonstrated anti-inflammatory effects comparable to standard drugs like indomethacin. nih.govjrespharm.comresearchgate.net |
| Antiviral | General Pyridoindole and Indole derivatives | Inhibition of virus entry and membrane fusion (Arbidol) | Various viral assays (e.g., HCV) | Broad-spectrum antiviral activity has been reported for the general structural class. nih.gov |
Computational and Theoretical Studies of 4bh Pyrido 2,3 B Indol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. bohrium.comresearchgate.net Such calculations can determine optimized geometries, vibrational frequencies, and a host of electronic parameters that govern the molecule's behavior. bohrium.com
The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pressbooks.pubacs.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. pressbooks.pubacs.org A small energy gap suggests high chemical reactivity and lower kinetic stability. pressbooks.pub
While specific DFT studies detailing the HOMO-LUMO energies for 4bH-pyrido[2,3-b]indol-2-amine are not extensively published, research on structurally similar donor-acceptor dyes based on pyridopyrazino[2,3-b]indole and related scaffolds provides valuable comparative data. researchgate.netresearchgate.net These studies show how modifying the molecular structure alters the electronic properties. For instance, the introduction of different amine donors can tune the HOMO/LUMO levels and the corresponding energy gap. researchgate.net
| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Pyridopyrazino[2,3-b]indole Derivative 1 | -5.71 | -3.28 | 2.43 | DFT/TDDFT |
| Pyridopyrazino[2,3-b]indole Derivative 2 | -5.17 | -3.18 | 1.99 | DFT/TDDFT |
| Indole-Pyrimidine Derivative 11 | - | - | 3.32 | B3LYP-D3BJ/6-31+G(d,p) |
| Indole-Pyrimidine Derivative 12 | - | - | 3.20 | B3LYP-D3BJ/6-31+G(d,p) |
This table presents representative data for structurally related compounds to illustrate the typical values obtained from quantum chemical calculations. Data sourced from studies on indole (B1671886) and pyrido-pyrazine derivatives. acs.orgresearchgate.net
Another key aspect of electronic structure analysis is the molecular electrostatic potential (MEP). The MEP map is a 3D visualization of the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.comgrafiati.com This map is crucial for predicting how a molecule will interact with other molecules, such as receptors or enzyme substrates. For AαC, an MEP analysis would highlight the electrostatic potential around the exocyclic amino group, the aromatic rings, and the nitrogen atoms within the heterocyclic system, providing clues to its sites of metabolic activation and DNA interaction. researchgate.net
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. pressbooks.pub These studies are vital for understanding a molecule's flexibility, its most stable three-dimensional shape, and how it fits into a biological target's binding site. Computational methods can calculate the potential energy surface of a molecule to identify low-energy, stable conformers. pressbooks.pubnih.gov
For this compound, conformational analysis can reveal the planarity of the fused ring system and the orientation of the exocyclic amino group. Furthermore, computational studies on related heterocyclic systems have explored the stability of different tautomers (e.g., amino vs. imino forms) and the energy barriers for their interconversion. acs.org For instance, a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) calculated a high energy barrier for the conversion between its amino and imino tautomers, indicating that the amino form is the most stable and prevalent. acs.org A similar analysis for AαC would confirm the stability of the 2-amino tautomer, which is critical for its known biological activity.
Computational methods are essential for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and transition states, thereby allowing for the determination of reaction rates and pathways. acs.org
For this compound, its carcinogenicity is linked to its metabolic activation to reactive intermediates that damage DNA. researchgate.netnih.govresearchgate.net Computational studies can model these processes. For example, research on the decomposition of a model ultimate carcinogen derived from AαC used computational analysis to investigate competitive reaction paths and characterize the resulting reactive nitrenium ion. acs.org Such studies can calculate the stability and reactivity of the N-hydroxy and subsequent nitrenium ion metabolites, which are believed to be the ultimate carcinogens that react with DNA. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA. researchgate.netmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is crucial for understanding the basis of a molecule's biological activity. Given that this compound (AαC) is a known mutagen and carcinogen that damages DNA after metabolic activation, docking studies have focused on its interactions with both DNA and metabolizing enzymes like cytochrome P450 (CYP). researchgate.netinchem.orgsigmaaldrich.comtcichemicals.com
Interaction with DNA: A computational study using molecular docking and dynamics simulation investigated the binding mode of AαC to B-DNA. researchgate.net The study performed docking calculations with the PatchDock server to predict the initial non-covalent complex. researchgate.net The results indicated that the reactive metabolites of AαC, specifically the nitrenium ion, form covalent adducts primarily with guanine (B1146940) bases in the DNA strand. researchgate.net The interaction between the nitrenium ion and the phosphate (B84403) groups of the DNA backbone was suggested to play a significant role in stabilizing these covalent adducts, which can lead to cancer-causing mutations. researchgate.net
Interaction with Cytochrome P450: The bioactivation of AαC is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2. nih.govnih.gov Molecular docking studies are used to investigate how AαC and its analogs fit into the active site of these enzymes. nih.govmdpi.com These simulations can predict key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the enzyme's active site. nih.gov For a substrate to be efficiently metabolized, it typically needs to dock within a certain distance (e.g., <6 Å) of the heme iron in the P450 active site. mdpi.comresearchgate.net Docking AαC into the CYP1A2 active site can help identify the specific residues that hold it in a productive orientation for the N-oxidation of its exocyclic amino group, the first step in its metabolic activation. nih.govnih.gov
Beyond predicting the binding pose, computational methods can also provide a theoretical estimation of the binding affinity, which is the strength of the interaction between the ligand and the receptor. This is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki).
Docking programs provide scoring functions that give a rapid estimation of binding affinity. researchgate.net For example, docking studies on pyrido[3,4-b]indole derivatives against filarial proteins predicted binding energies ranging from -232 to -277 kcal/mol, indicating strong interactions. researchgate.net
More rigorous, albeit computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to snapshots from MD simulations to provide more accurate binding free energy estimations. researchgate.netmdpi.com These calculations supported the docking results for pyrido[3,4-b]indole antifilarial compounds. researchgate.net While a specific, detailed binding affinity calculation for AαC with its targets is not widely published, the methodologies are well-established. The FireDock server, for instance, which was used in the AαC-DNA interaction study, refines docking poses and provides a global energy score for the predicted complex, serving as an estimate of binding affinity. researchgate.net
| Ligand | Receptor | Method | Predicted Binding Energy (kcal/mol) |
| Antifilarial Compound 3F | Filarial Protein (1A33) | Molecular Docking | -277.7 |
| Antifilarial Compound 4C | Filarial Protein (4FYU) | Molecular Docking | -247.6 |
| Daunorubicin | Cytochrome P450 3A4 | Molecular Docking | -11.69 |
This table shows examples of theoretical binding affinity estimations for related heterocyclic compounds and other enzyme inhibitors to illustrate the data generated from such studies. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR analyses for pyridoindole derivatives have been pivotal in understanding their potential as therapeutic agents, particularly in cancer research. These models are constructed by developing a relationship between molecular descriptors (numerical representations of molecular properties) and observed biological activities, such as anticancer potency. researchgate.netmdpi.com
QSAR models for pyrido[2,3-b]indole analogues and related heterocyclic compounds have been developed to predict a range of biological activities, most notably anticancer and antiproliferative effects. nih.gov The fundamental goal is to create a statistically robust model that can accurately forecast the biological potency of novel, unsynthesized compounds based on their structure. mdpi.com
One significant area of application has been in predicting the antiproliferative activity of pyrido[3,4-b]indole derivatives, which are structural isomers of the target compound, against various cancer cell lines. nih.gov Researchers have utilized methods like kernel-based partial least squares (KPLS) regression and 3D-QSAR pharmacophore modeling to achieve this. For instance, a study on pyrido[3,4-b]indole derivatives as inhibitors of colon and pancreatic cancer cell proliferation resulted in highly predictive QSAR models. nih.gov The models successfully correlated the chemical structures with their half-maximal inhibitory concentrations (IC50). nih.govnih.gov
Another approach involves using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) to model the antiproliferative activity of heterocyclic compounds against breast cancer cell lines like MCF-7. These models use calculated molecular descriptors to predict the pGI50 (negative logarithm of the 50% growth inhibitory concentration), providing a quantitative measure of a compound's efficacy. The development process involves creating a training set of molecules with known activities to build the model and a test set to validate its predictive power. nih.gov
The table below summarizes findings from a QSAR study on the antiproliferative activity of a set of 22 heterocyclic derivatives, illustrating the comparative performance of different modeling techniques.
| Modeling Method | Correlation Coefficient (R) | Coefficient of Determination (R²) | Mean Square Error (MSE) |
| Multiple Linear Regression (MLR) | 0.754 | 0.569 | 0.024 |
| Multiple Nonlinear Regression (MNLR) | 0.981 | - | - |
| Artificial Neural Network (ANN) | 0.987 | - | - |
| Data sourced from a QSAR study on heterocyclic derivatives' antiproliferative activity. |
Furthermore, 3D-QSAR models based on pharmacophore alignment have been developed for pyrido[3,4-b]indoles. One such model for activity against the HCT116 colon cancer cell line identified a four-point pharmacophore consisting of one hydrogen bond donor and three ring elements as crucial for activity. nih.gov These models help visualize the influence of electronic and hydrophobic properties on the compound's interaction with its biological target. nih.gov
The foundation of a predictive QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation. mdpi.com Descriptors are numerical values that encode different aspects of a molecule's structure, including topological, physicochemical, electronic, and steric properties. nih.gov
Descriptor Selection: The process begins with the calculation of a large pool of descriptors. For heterocyclic amines, these can range from simple properties like molecular weight (MW) and LogP (a measure of lipophilicity) to more complex 2D and 3D descriptors. researchgate.net For example, in a study of pyrido[3,4-b]indole derivatives, 2D fingerprint descriptors such as atom triplet fingerprints and linear fingerprints were found to be most effective for modeling antiproliferative activity. nih.gov In other studies on heterocyclic compounds, a combination of descriptors is often selected using methods like principal component analysis (PCA) or genetic algorithms to identify the most relevant variables that correlate with biological activity. researchgate.net
A common set of descriptors selected for modeling the antiproliferative activity of heterocyclic derivatives includes:
MW (Molecular Weight)
MR (Molar Refractivity)
MV (Molecular Volume)
Pc (Polarizability)
n (Refractive Index)
γ (Surface Tension)
D (Dipole Moment)
LogP (Octanol/Water Partition Coefficient)
HBA (Hydrogen Bond Acceptors)
HBD (Hydrogen Bond Donors)
Statistical Validation: Once a model is built, it must be validated to ensure it is robust, stable, and has predictive power. mdpi.com Validation is performed using both internal and external methods.
Internal Validation: This process assesses the stability of the model using the initial training data. A widely used technique is cross-validation (CV), particularly the leave-one-out (LOO) method. In LOO-CV, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then used to predict the activity of the removed compound. This process is repeated for every compound, and the resulting cross-validation coefficient (q² or Q²_CV) indicates the model's internal consistency. researchgate.net
External Validation: This is the most crucial test of a QSAR model's predictive ability. The model is used to predict the biological activity of an external test set—compounds that were not used in the model's development. nih.gov The predictive capability is often measured by the predictive r² value. nih.gov
The table below presents the statistical parameters from QSAR models developed for pyrido[3,4-b]indole derivatives against different cancer cell lines, demonstrating the models' predictive success. nih.gov
| Cell Line | Modeling Method | Training Set R² | External Test Set Predictive r² |
| HCT116 (Colon) | KPLS (Atom Triplet Fingerprint) | 0.99 | 0.70 |
| HPAC (Pancreatic) | KPLS (Atom Triplet Fingerprint) | 0.99 | 0.58 |
| Mia-PaCa2 (Pancreatic) | KPLS (Linear Fingerprint) | 0.98 | 0.70 |
| HCT116 (Colon) | PHASE 3D-QSAR | 0.683 | 0.562 |
| Data sourced from QSAR studies on pyrido[3,4-b]indole derivatives. nih.gov |
A reliable QSAR model is characterized by high values for the coefficient of determination (R²), cross-validation coefficient (q²), and external validation predictive r², along with a low mean square error (MSE). researchgate.net These rigorous validation processes ensure that the developed models are not a result of chance correlation and can be confidently used to guide the design and synthesis of new, more potent this compound derivatives for targeted biological applications. researchgate.net
Applications of 4bh Pyrido 2,3 B Indol 2 Amine in Chemical Biology and Drug Discovery
4bH-pyrido[2,3-b]indol-2-amine as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a highly advantageous starting point for drug discovery programs. amazonaws.com The indole (B1671886) ring system is widely recognized as one of the most important privileged scaffolds in medicinal chemistry, present in numerous approved drugs and clinical candidates targeting a wide array of biological pathways. researchgate.netmdpi.com The pyrido[2,3-b]indole (or α-carboline) framework, which fuses a pyridine (B92270) ring to the indole core, inherits and expands upon these properties, making it a subject of significant interest. acs.org This fused heterocyclic system is found in various pharmacologically active compounds with activities including cytotoxic, antimalarial, and anti-inflammatory effects. acs.org
The versatility of the pyridoindole scaffold stems from several key features:
Structural Rigidity: The fused, planar ring system limits conformational flexibility, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. amazonaws.com
Hydrogen Bonding: The presence of both a pyridine nitrogen and an indole nitrogen provides sites for hydrogen bond donation and acceptance, crucial interactions for molecular recognition at protein active sites.
π-Stacking Interactions: The aromatic nature of the scaffold facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) in target proteins. mdpi.com
Tunable Electronics: The electron-deficient nature of the pyridine ring fused to the electron-rich indole ring creates a unique electronic environment that can be further modulated by substituents. rsc.org
These characteristics make the this compound scaffold a promising core for building libraries of compounds aimed at diverse biological targets.
Scaffold hopping is a crucial strategy in lead optimization that involves replacing the central core of a known active compound with a structurally distinct scaffold while aiming to retain or improve biological activity. nih.govscispace.com This technique is employed to discover novel, patentable chemical series, enhance potency, or overcome issues related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govontosight.ai
The this compound framework can be utilized in scaffold hopping strategies in two primary ways:
As a Starting Point: A biologically active molecule containing the pyridoindole core can serve as the initial template. Medicinal chemists can then computationally or synthetically explore "hops" to entirely new scaffolds that mimic the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of the original molecule. The goal is to find isofunctional structures with different backbones. scispace.com
As a Target Scaffold: Conversely, if a lead compound with a different core structure (e.g., a quinoline (B57606) or a different indole isomer) shows promising activity but has liabilities, chemists might "hop" to the pyrido[2,3-b]indole scaffold. This could be done to improve properties like metabolic stability, solubility, or to explore new binding interactions with the target protein. nih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core to improve physicochemical properties in the discovery of DLK inhibitors. rsc.org A similar principle could guide the transition to a pyridoindole core.
Lead optimization often involves the systematic decoration of a chosen scaffold. nih.gov For the this compound scaffold, this would involve adding various substituents at open positions on the pyridine and benzene (B151609) rings to fine-tune its biological activity and drug-like properties.
Fragment-Based Drug Design (FBDD) is an alternative to high-throughput screening that uses small, low-molecular-weight compounds, known as "fragments," as starting points for drug development. nih.gov These fragments, which typically adhere to the "Rule of Three" (Ro3), bind to the target protein with low affinity, but do so efficiently. rsc.orgresearchgate.net Their binding is detected using sensitive biophysical techniques, and then they are optimized into more potent leads by growing, linking, or merging them. rsc.orgnih.govresearchgate.net
The pyridoindole core itself is larger than a typical fragment, but it can be conceptualized as being built from smaller fragments or can be used as a scaffold for fragment elaboration. For instance, the aminopyridine or indole portions could act as initial fragments. An FBDD campaign might identify an aminopyridine fragment binding in one sub-pocket of a target and an indole-like fragment in an adjacent one. A subsequent strategy would be to link these fragments, leading to a pyridoindole-based molecule with much higher affinity.
Alternatively, the this compound scaffold could be used in a "fragment growing" approach. If the core scaffold itself is identified as a hit, medicinal chemists would systematically add small chemical groups to its open positions to probe for additional interactions with the target protein, thereby increasing potency. researchgate.net
Use as Chemical Probes for Biological Research (e.g., pH sensors, DNA interaction probes)
Chemical probes are small molecules used to study and manipulate biological systems. The pyrido[2,3-b]indole scaffold has been successfully employed in the development of probes for monitoring pH and investigating DNA interactions.
DNA Interaction Probes
2-Amino-9H-pyrido[2,3-b]indole (AαC), a tautomer of the title compound, is a heterocyclic aromatic amine found in tobacco smoke and cooked foods. rsc.orgcaymanchem.com Its biological activity is linked to its ability to act as a potent DNA interaction probe. After metabolic activation by cytochrome P450 enzymes to a genotoxic N-hydroxy metabolite, AαC can covalently bind to DNA, forming DNA adducts. rsc.org The major adduct formed is at the C8-position of deoxyguanosine (dG-C8-AαC). conicet.gov.ar The formation of these adducts represents a significant form of DNA damage and is a key mechanism in its mutagenic and carcinogenic properties. rsc.orgcaymanchem.comconicet.gov.ar This well-documented reactivity makes AαC and its isotopically labeled variants valuable chemical tools for studying DNA damage and repair pathways in toxicology and cancer research. conicet.gov.ar
Fluorescent pH Sensors
The carboline scaffold is inherently fluorescent, and this property can be modulated by the local chemical environment, making it an excellent platform for designing fluorescent sensors. nih.govacs.org Researchers have developed novel pH-activatable fluorescent probes based on carboline and pyridoindole derivatives. nih.govnih.gov The mechanism of pH sensing typically relies on the protonation of the electron-deficient pyridine nitrogen. acs.org In an acidic environment, this nitrogen becomes protonated, which alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission (either "turn-on" or "turn-off"). acs.orgnih.gov
For example, a study on new 9H-pyrido[2,3-b]indole-based fluorophores identified a specific probe that showed high sensitivity to pH changes, exhibiting a "turn-off-on" response during titration with acid. nih.gov Another β-carboline based probe was shown to have an over 9-fold enhancement in fluorescence when the pH dropped from 7.6 to 4.0. acs.org These probes can be used to monitor pH changes in cellular microenvironments or to track enzymatic reactions that involve the release of protons. nih.gov
Integration into Advanced Materials and Sensors
The unique photophysical and electronic properties of the pyrido[2,3-b]indole (α-carboline) scaffold make it a promising component for advanced organic materials, particularly in the field of organic electronics. rsc.orgontosight.ai
Derivatives of pyrido[2,3-b]indole have been successfully designed and synthesized as high-performance host materials for phosphorescent organic light-emitting diodes (PHOLEDs). rsc.orgnih.gov In a PHOLED, a phosphorescent guest emitter is dispersed in a host material. The performance of the device is critically dependent on the properties of this host. The α-carboline scaffold offers advantages over the more traditional carbazole (B46965) scaffold because the nitrogen atom in the pyridine ring improves the electron-transporting ability of the material. rsc.org This leads to a more balanced charge transport within the device, which is crucial for high efficiency.
Researchers have developed bipolar host materials that hybridize the electron-deficient α-carboline unit with other moieties to achieve high triplet energies (E_T) and good thermal stability. rsc.org These properties are essential for hosting blue phosphorescent emitters, which is a significant challenge in OLED technology. Devices using pyrido[2,3-b]indole-based hosts have achieved remarkable external quantum efficiencies (EQE) of over 30% for blue emission, demonstrating their potential for next-generation displays and lighting. nih.govscilit.com The position of the nitrogen atom in the carboline ring system has a significant effect on the material's properties and the final device performance. scispace.com For instance, α-carboline has been shown to result in better device efficiencies compared to other isomers. rsc.org
Future Perspectives and Challenges in 4bh Pyrido 2,3 B Indol 2 Amine Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A significant challenge in the study of pyridoindoles and their derivatives is the development of synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods can sometimes involve harsh conditions or toxic reagents. researchgate.net Future research is increasingly focused on green chemistry principles to address these issues.
Key areas of development include:
Catalyst Innovation: The use of novel catalysts is a promising avenue. For instance, an eco-friendly approach for synthesizing related heterocyclic systems has been developed using a bio-based magnetic nano-catalyst (Fe3O4@nano-cellulose/Sb(V)), which allows for easy separation and reuse. sharif.edu Similarly, iodine has been used as an effective catalyst for synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in aqueous media, highlighting a green and efficient strategy. researchgate.net
One-Pot and Multicomponent Reactions: One-pot tandem cyclizations and multicomponent reactions, such as the Ugi four-center three-component reaction, offer enhanced efficiency by reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.net These methods are being explored for the synthesis of various carboline derivatives. sharif.eduresearchgate.net
Aqueous and Solvent-Free Conditions: Moving away from traditional organic solvents towards water or solvent-free conditions is a core tenet of green chemistry. Gold-catalyzed cascade reactions in water have been successfully used to assemble diverse fused N-heterocycles, demonstrating high efficiency and step economy. mdpi.com Another approach utilizes the catalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (B145695) for the synthesis of related pyran derivatives. researchgate.net
Avoiding Toxic Intermediates: New synthetic routes are being designed to circumvent the use of highly toxic intermediates, such as the aryl hydrazines common in classical Fischer indole (B1671886) synthesis. researchgate.net
These advancements aim to make the synthesis of 4bH-pyrido[2,3-b]indol-2-amine and its analogues more accessible, cost-effective, and environmentally friendly, which is crucial for facilitating further biological and pharmacological research.
Deeper Understanding of Molecular Mechanisms and Off-Target Effects
The primary molecular mechanism associated with this compound (AαC) is its bioactivation into a carcinogen. nih.gov Human enzymes, particularly cytochrome P450, metabolize AαC through N-oxidation of its exocyclic amine group. nih.gov This creates reactive intermediates, such as nitrenium ions, which can bind to DNA, form adducts, and lead to mutations that initiate cancer. inchem.orgnih.govnih.gov AαC has been shown to be mutagenic in various assays, including the Ames test with Salmonella typhimurium, and it induces DNA damage and chromosomal aberrations in cultured cells. caymanchem.cominchem.orgscbt.com
Future research must focus on several key areas:
Metabolic Pathways: A more detailed map of the metabolic pathways is needed. While the primary bioactivation pathway is known, the formation of detoxification products, such as the ring-oxidized metabolite 2-amino-9H-pyrido[2,3-b]indole-3-yl sulfate (B86663) (AαC-3-OSO3H), requires further study to understand the balance between activation and detoxification in different tissues. nih.govnih.gov
Off-Target Interactions: Research into off-target effects has yielded surprising results. A study in apoE-deficient mice found that AαC exposure led to the development of smaller, more stable atherosclerotic plaques with reduced lipid content and increased collagen. nih.gov This suggests a potential, and entirely unexpected, role in vascular remodeling and cardiovascular pathology that warrants deeper investigation. It contrasts with the known adverse cardiovascular effects of other compounds like polycyclic aromatic hydrocarbons (PAHs). nih.gov
Derivative Specificity: For derivatives of the pyrido[2,3-b]indole scaffold being developed as therapeutic agents, a thorough understanding of their molecular targets is paramount. For example, novel aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been designed as potent and selective inhibitors of IKKα kinase, a key regulator in the non-canonical NF-κB signalling pathway involved in inflammation. mdpi.com Distinguishing their activity from the closely related IKKβ is crucial to avoid off-target effects and ensure selective therapeutic action. mdpi.com
A comprehensive understanding of these molecular mechanisms and off-target effects is essential for both assessing the risks posed by AαC and for designing safe and effective therapeutic agents based on its core structure.
Exploration of New Therapeutic Areas
While this compound itself is studied as a carcinogen, its core structure is being actively explored for the development of new medicines across several therapeutic areas, primarily in oncology. caymanchem.cominchem.org
Oncology: The pyridoindole and related pyrido[2,3-d]pyrimidine (B1209978) scaffolds are featured in the design of numerous anticancer agents. researchgate.netnih.gov Researchers have synthesized derivatives that act as potent inhibitors of key cancer-related targets:
EGFR Inhibitors: A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and shown to have significant inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a critical target in many cancers. nih.gov
IKKα Inhibitors: An aminoindazole-pyrrolo[2,3-b]pyridine scaffold was developed into potent and selective inhibitors of IKKα, which plays a role in inflammatory-based conditions and certain cancers. mdpi.com
Cytotoxic Agents: Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of the known anti-cancer alkaloid ellipticine (B1684216), have been evaluated as potential cytotoxic agents against human neuroblastoma. nih.gov
Cardiovascular Disease: The unexpected finding that AαC may induce more stable atherosclerotic plaques and reduce cholesterol levels in an animal model could open a novel, albeit highly speculative, avenue of research. nih.gov This counterintuitive result suggests that certain mechanisms related to AαC's biological activity might be harnessed to protect against cardiovascular disease, though extensive research is needed to separate this effect from its known carcinogenicity. nih.gov
The challenge lies in medicinal chemistry efforts to modify the parent compound, AαC, to eliminate its mutagenic properties while retaining or enhancing desired therapeutic activities. The successful development of selective kinase inhibitors demonstrates that this is a feasible and promising strategy. mdpi.com
Advanced Computational Methodologies for Prediction and Design
Advanced computational methods are becoming indispensable tools for accelerating research into complex molecules like this compound and its derivatives. These in silico techniques allow for the prediction of molecular properties and the rational design of new compounds, saving significant time and resources compared to traditional trial-and-error synthesis and screening.
Key applications in this field include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to its protein target. For example, docking studies were crucial in examining the binding modes of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to both wild-type and mutant EGFR, helping to explain their inhibitory activity. nih.gov Similar studies have been used to understand the interaction of carbazole-based compounds, which share structural similarities, with enzymes targeted in Alzheimer's disease. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational modeling helps to elucidate why certain structural modifications enhance a compound's activity or selectivity. Structure-based molecular modeling was used to explain the SAR of aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα, guiding the design of more potent and selective agents. mdpi.com
Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to study the fundamental properties of molecules, such as their electronic structure and charge distribution. researchgate.net This is valuable for understanding the reactivity of carcinogenic metabolites, such as the nitrenium ions formed from AαC, and their interactions with biological macromolecules like DNA. researchgate.netacs.org
The primary challenge in computational studies is the accuracy of the models. For instance, a high-resolution crystal structure for the kinase IKKα has been difficult to obtain, requiring the use of homology models or lower-resolution structures, which can impact the precision of docking studies. mdpi.com Despite these limitations, the synergy between computational prediction and experimental validation is a powerful paradigm that will continue to drive the design of novel pyridoindole-based compounds with tailored biological activities.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4bH-pyrido[2,3-b]indol-2-amine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-component reactions. For example, a one-pot approach using 1H-indole-3-carbaldehyde, guanidine nitrate, and ketones in ethanol under reflux conditions yields pyridoindole derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (80–100°C), and catalyst selection (e.g., Pd-based catalysts for cyclization). Characterization via -NMR and -NMR is critical for confirming regioselectivity and purity .
Q. How should researchers interpret -NMR spectra to distinguish between tautomeric forms of pyridoindole derivatives?
- Methodological Answer : Tautomerism in pyridoindoles arises from proton shifts between nitrogen atoms. Key spectral markers include:
- Aromatic protons : Peaks in the δ 6.5–8.5 ppm range, with splitting patterns indicating substitution positions.
- NH/amine protons : Broad singlet(s) near δ 5.0–6.0 ppm, sensitive to DO exchange.
Compare integration ratios and use 2D NMR (e.g., - HSQC) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity for this compound?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Minimum Inhibitory Concentration (MIC) values should be determined using serial dilutions (2–256 µg/mL). Include positive controls (e.g., ampicillin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with androgen receptors (AR) in prostate cancer models?
- Methodological Answer :
Protein Preparation : Retrieve the AR crystal structure (PDB ID: 2AM9) and remove water/ligands.
Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
Docking : Use AutoDock Vina with a grid box centered on the ligand-binding domain. Key residues (e.g., LEU704, GLY708) should show hydrogen bonding or hydrophobic interactions.
Validation : Compare docking scores (e.g., −7.0 kcal/mol) with known AR antagonists (e.g., enzalutamide) and validate via molecular dynamics simulations .
Q. What strategies resolve contradictions in observed vs. predicted mutagenicity data for pyridoindole derivatives?
- Methodological Answer :
- In silico Tools : Use QSAR models (e.g., Derek Nexus) to predict genotoxicity. Cross-validate with Ames test data (e.g., S. typhimurium TA98 strain).
- Metabolic Activation : Include S9 liver microsomes in assays to account for pro-mutagenic metabolites.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to reduce DNA adduct formation .
Q. How can Pd-catalyzed amidation improve the regioselectivity of pyridoindole cyclization?
- Methodological Answer :
- Catalyst System : Use Pd(OAc)/XPhos with CsCO as a base in toluene at 110°C.
- Substrate Design : Install directing groups (e.g., -NH) on the indole moiety to guide C–H activation.
- Mechanistic Insight : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Methodological Guidance Tables
Table 1 : Key Analytical Techniques for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| -NMR | Tautomer identification | Solvent (DMSO-d), δ 5.0–6.0 ppm for NH protons |
| X-ray crystallography | Absolute configuration | Resolution < 1.0 Å, R-factor < 0.05 |
| HRMS | Molecular formula confirmation | Mass accuracy < 2 ppm |
Table 2 : Comparative Synthesis Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Multi-component (ethanol reflux) | 65–75 | Scalable, one-pot | Limited functional group tolerance |
| Pd-catalyzed amidation | 50–60 | High regioselectivity | Costly catalysts, air-sensitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
